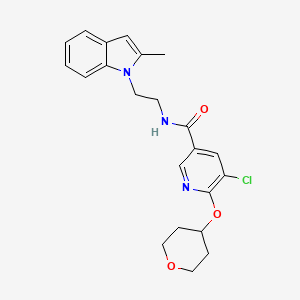
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCPIB, and it is a selective blocker of volume-regulated anion channels (VRACs).
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated that compounds containing the 5-(2,4-dichlorophenyl)-1,2-oxazol-3-amine hydrochloride fragment exhibit significant antibacterial activity. A study by Mehta (2016) involved the synthesis of novel heterocyclic compounds with this fragment and found them effective against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli.
Anticancer Evaluation
In the realm of cancer research, novel derivatives of this compound have been synthesized and evaluated for their anticancer properties. Kattimani et al. (2013) synthesized a series of derivatives and tested them against the NCI-60 Human Tumor Cell Line, finding significant activity against several cancer types, including leukemia and breast cancer (Kattimani et al., 2013).
Nonlinear Optical Properties
The compound has also been studied for its nonlinear optical properties. Murthy et al. (2013) synthesized novel compounds containing the 5-(2,6-dichlorophenyl)-1,2-oxazol-3-amine fragment and evaluated their third-order nonlinear optical properties, demonstrating significant potential for applications in optical limiting (Murthy et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It’s suggested that similar compounds may act on the active site of the cyp51 receptor, a key protein in the life cycle ofT. cruzi . The compound forms hydrogen interactions with the receptor, establishing a stable complex .
Biochemical Pathways
It’s suggested that the compound may influence the life cycle ofT. cruzi by interacting with key proteins such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Pharmacokinetics
Similar compounds have shown an alignment between permeability and hepatic clearance, despite presenting low metabolic stability . These compounds can form reactive metabolites from N-conjugation and C=C epoxidation, suggesting a controlled oral dose .
Result of Action
The compound’s action results in the formation of a stable complex with the CYP51 receptor, potentially disrupting the life cycle of T. cruzi . The in vitro tests of similar compounds have shown effectiveness against Trypomastigotes .
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8;/h1-4H,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRGIPHMVMZIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)

![N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B2370377.png)


![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)





![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)
